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Compound of Interest

Compound Name:
4-(2-Fluoro-4-

nitrophenyl)morpholine

Cat. No.: B124028 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The fluoronitrophenylmorpholine scaffold is a key pharmacophore in medicinal chemistry, with

the morpholine moiety often enhancing the physicochemical properties of drug candidates,

such as solubility and metabolic stability. The strategic placement of fluoro and nitro groups on

the phenyl ring can significantly influence the biological activity, reactivity, and overall suitability

of these compounds as intermediates in the synthesis of more complex molecules. This guide

provides a comparative overview of two key isomers, 4-(2-Fluoro-4-nitrophenyl)morpholine
and 4-(2-Fluoro-5-nitrophenyl)morpholine, focusing on their synthesis and physicochemical

properties. While direct comparative biological data is limited in publicly available literature, this

guide presents a standardized protocol for evaluating their cytotoxic potential, a common

starting point for assessing the therapeutic relevance of novel chemical entities.

Physicochemical Properties and Synthesis
The isomers, while structurally similar, exhibit distinct characteristics that can impact their

application in drug discovery and development. A summary of their known properties is

presented below.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b124028?utm_src=pdf-interest
https://www.benchchem.com/product/b124028?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
4-(2-Fluoro-4-
nitrophenyl)morpholine

4-(2-Fluoro-5-
nitrophenyl)morpholine

CAS Number 2689-39-6[1] 1233093-70-3[2]

Molecular Formula C₁₀H₁₁FN₂O₃[1] C₁₀H₁₁FN₂O₃[2]

Molecular Weight ~226.21 g/mol [1] ~226.21 g/mol

Melting Point 106-109°C[1] Not reported

Appearance Solid[1] Not reported

Synthesis Overview:

Both isomers are primarily synthesized via nucleophilic aromatic substitution (SNAr), a robust

and widely used reaction in organic synthesis.[2] The electron-withdrawing nitro group activates

the phenyl ring, facilitating the displacement of a suitable leaving group, typically a fluorine

atom, by the nucleophilic morpholine.

Key Synthetic Precursors:

For 4-(2-Fluoro-4-nitrophenyl)morpholine: 1,2-difluoro-4-nitrobenzene and morpholine.[3]

For 4-(2-Fluoro-5-nitrophenyl)morpholine: The synthesis would similarly involve a di-

substituted fluoronitrobenzene and morpholine.

The choice of solvent and reaction conditions can be optimized to improve yield and purity.

Notably, green chemistry approaches, such as performing the reaction under solvent-free

("neat") conditions, have been successfully applied to the synthesis of 4-(2-fluoro-4-
nitrophenyl)morpholine, reducing the environmental impact of the process.[2]

Biological Significance and Potential Applications
The fluoronitrophenylmorpholine core is a versatile building block in medicinal chemistry. For

instance, 4-(2-fluoro-4-nitrophenyl)morpholine is a well-documented key intermediate in the

synthesis of the antibiotic Linezolid.[2] The nitro group can be readily reduced to an amino

group, providing a handle for further chemical modifications, such as amide bond formation, to

generate a diverse library of compounds for biological screening.[2]
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While specific biological activities for these parent isomers are not extensively reported,

morpholine-containing compounds are known to possess a wide range of therapeutic

properties, including anticancer, anti-inflammatory, and antimicrobial activities. The presence of

the fluoronitrophenyl moiety can modulate these activities and introduce novel mechanisms of

action.

Experimental Protocols
To facilitate the comparative evaluation of fluoronitrophenylmorpholine isomers, a detailed

protocol for a standard in vitro cytotoxicity assay is provided below. This assay is a fundamental

tool for assessing the potential of compounds to inhibit cancer cell growth.

MTT Assay for Cytotoxicity Screening
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds

against a panel of human cancer cell lines.

Materials:

Test compounds (fluoronitrophenylmorpholine isomers) dissolved in a suitable solvent (e.g.,

DMSO).

Human cancer cell lines (e.g., HeLa, A549, MCF-7).

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal

bovine serum (FBS) and 1% penicillin-streptomycin.

Phosphate-buffered saline (PBS).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

96-well microplates.

Microplate reader.
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Procedure:

Cell Seeding:

Harvest and count the desired cancer cells.

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of

complete medium.

Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow

for cell attachment.

Compound Treatment:

Prepare serial dilutions of the test compounds in complete medium.

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the

medium containing the various concentrations of the test compounds.

Include a vehicle control (medium with the same concentration of the solvent used to

dissolve the compounds) and a positive control (a known cytotoxic drug).

Incubate the plates for another 48-72 hours.

MTT Addition and Incubation:

After the incubation period, add 20 µL of MTT solution to each well.

Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT

into formazan crystals.

Formazan Solubilization:

Carefully remove the medium from each well.

Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

Gently shake the plates for 15 minutes to ensure complete dissolution.
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Absorbance Measurement:

Measure the absorbance of each well at a wavelength of 570 nm using a microplate

reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration of the test compound

relative to the vehicle control.

Plot the percentage of cell viability against the log of the compound concentration.

Determine the IC₅₀ value, which is the concentration of the compound that causes a 50%

reduction in cell viability.

Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of

fluoronitrophenylmorpholine isomers via nucleophilic aromatic substitution.

General Synthesis of Fluoronitrophenylmorpholine Isomers
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General Synthetic Pathway

Hypothetical Signaling Pathway for Investigation
Given the potential anticancer activity of morpholine derivatives, a plausible mechanism of

action to investigate is the induction of apoptosis. The following diagram depicts a simplified

apoptotic signaling pathway that could be modulated by a bioactive

fluoronitrophenylmorpholine isomer.
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Hypothetical Apoptotic Signaling Pathway
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Apoptosis Induction Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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